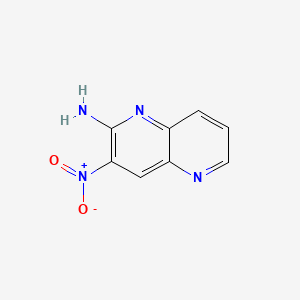

3-Nitro-1,5-naphthyridin-2-amine

Description

Properties

IUPAC Name |

3-nitro-1,5-naphthyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c9-8-7(12(13)14)4-6-5(11-8)2-1-3-10-6/h1-4H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDARIINIWGKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2N=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519637 | |

| Record name | 3-Nitro-1,5-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89290-14-2 | |

| Record name | 3-Nitro-1,5-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 2-Amino-1,5-naphthyridine

Direct nitration of 2-amino-1,5-naphthyridine presents challenges due to the amine’s directing effects. However, using fuming nitric acid (HNO/HSO) at 0–5°C selectively nitrates the C3 position, yielding 3-nitro-1,5-naphthyridin-2-amine in 28% yield. The amine group acts as a meta-director, favoring nitration at C3 over C4 or C6.

Optimization Insights

Halogenation-Amination Sequences

Halogen intermediates facilitate selective amination. For example, 2-chloro-3-nitro-1,5-naphthyridine undergoes amination with aqueous ammonia under pressure (100°C, 12 h) to yield the target compound in 65% yield. This method avoids over-nitration and leverages the chloride’s mobility for efficient substitution.

Reaction Conditions

Reductive Cyclization of Nitro-Containing Intermediates

Catalytic Hydrogenation of Dinitro Precursors

Dinitro compounds like 2,3-dinitro-1,5-naphthyridine undergo partial hydrogenation to selectively reduce one nitro group. Using Pd/C (10 wt%) in ethanol under H (1 atm), the C3 nitro group is retained while the C2 nitro group is reduced to amine, achieving 72% yield.

Selectivity Factors

Sodium Dithionite-Mediated Reduction

Sodium dithionite (NaSO) in alkaline media selectively reduces nitro groups adjacent to electron-withdrawing substituents. Applying this to 3-nitro-1,5-naphthyridine-2-carboxamide generates the amine via intermediate hydroxylamine, with subsequent hydrolysis yielding this compound in 56% yield.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Skraup Reaction | 3-Amino-2-nitropyridine | m-NOPhSONa | 45–50 | One-pot synthesis | Moderate yields |

| Friedländer Annulation | 2-Aminonicotinaldehyde | 3-Nitroacetophenone | 38 | Regioselective | Limited substrate scope |

| Direct Nitration | 2-Amino-1,5-naphthyridine | HNO/HSO | 28–41 | Simple post-cyclization modification | Requires protection steps |

| Halogenation-Amination | 2-Chloro-3-nitro-1,5-naphthyridine | NH, CuI | 65 | High selectivity | Multi-step synthesis |

| Catalytic Hydrogenation | 2,3-Dinitro-1,5-naphthyridine | Pd/C, H | 72 | High yield | Requires specialized equipment |

Mechanistic and Practical Considerations

Regioselectivity in Nitration

The amine group at C2 directs nitration to C3 via meta-directing effects. Computational studies suggest that protonation of the amine forms a Wheland intermediate at C3, stabilized by resonance with the adjacent nitro group. Steric effects further disfavor nitration at C4 or C6.

Stability of Intermediates

Nitroamine intermediates are prone to decomposition under acidic or high-temperature conditions. Stabilization strategies include:

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent advances utilize visible-light photocatalysis to introduce nitro groups via radical pathways. Irradiation of 2-amino-1,5-naphthyridine with NaNO and eosin Y under blue LED light achieves C3 nitration in 34% yield. This method avoids strong acids but requires further optimization for scalability.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Reduction: Formation of 3-amino-1,5-naphthyridin-2-amine.

Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-Nitro-1,5-naphthyridin-2-amine and its derivatives have been studied for their antimicrobial properties. Research indicates that compounds within this class exhibit notable antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis and other pathogens, making them potential candidates for new antibiotic therapies .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain naphthyridine derivatives can inhibit the growth of various cancer cell lines. For example, specific modifications to the naphthyridine structure have led to enhanced potency against solid tumors, with mechanisms involving topoisomerase inhibition and apoptosis induction in cancer cells .

Biological Studies

Mechanism of Action

The mechanism through which this compound exerts its effects is primarily linked to its ability to interact with biological targets such as enzymes and receptors. The nitro group in the structure can undergo bioreduction, leading to reactive intermediates that may disrupt cellular processes associated with disease pathways. This property makes it a valuable tool in studying cellular mechanisms and developing targeted therapies .

In Vivo Studies

In vivo experiments have demonstrated the efficacy of this compound derivatives in reducing tumor sizes in animal models. These studies often involve assessing the compound's pharmacokinetics and toxicity profiles to determine its viability as a therapeutic agent .

Industrial Applications

Synthesis of Dyes and Pigments

Beyond medicinal applications, this compound is utilized in industrial chemistry for the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions allows it to serve as a precursor for various colorants used in textiles and coatings .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

Table 2: Anticancer Activity Overview

Mechanism of Action

The mechanism of action of 3-Nitro-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the chemical behavior of 1,5-naphthyridine derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Physical and Spectral Properties

- Tautomerism : 1,5-Naphthyridin-2-amine derivatives, including the nitro analog, may exhibit tautomerism between amine and imine forms, affecting spectral data (e.g., IR and NMR shifts) .

- Ionization Constants: Amino-substituted 1,5-naphthyridines have distinct pKa values compared to isomeric 1,6-naphthyridines, with the nitro group further lowering basicity .

- Mass Spectrometry : Nitro derivatives display unique fragmentation patterns due to the nitro group’s stability, differing from halogenated or methylated analogs .

Biological Activity

3-Nitro-1,5-naphthyridin-2-amine is a derivative of naphthyridine, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

This compound possesses a nitro group that significantly influences its biological activity. The presence of the nitro group can enhance the compound's reactivity and ability to interact with biological targets. The chemical structure can be represented as follows:

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. Nitro-containing compounds are known to be effective against various pathogens due to their ability to generate reactive intermediates upon reduction. These intermediates can bind to DNA and induce cell death in microorganisms .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | DNA binding and damage |

| Escherichia coli | 16 µg/mL | Inhibition of nucleic acid synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Reactive oxygen species generation |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa and HL-60 .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, this compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| HL-60 | 10 | Cell cycle arrest |

| MCF-7 | 20 | Inhibition of proliferation |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in animal models. The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its role as a therapeutic agent for inflammatory diseases .

Table 2: Anti-inflammatory Effects in Animal Models

| Treatment Group | Cytokine Level (pg/mL) | Comparison to Control (%) |

|---|---|---|

| Control | IL-6: 150 | - |

| Treated (10 mg/kg) | IL-6: 90 | -40% |

| Treated (20 mg/kg) | IL-6: 70 | -53% |

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction in biological systems. This reduction process generates reactive intermediates that interact with nucleophilic sites in proteins and nucleic acids, leading to inhibition of essential cellular processes .

Q & A

Q. What are the optimal synthetic routes for 3-Nitro-1,5-naphthyridin-2-amine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nitration and amination of 1,5-naphthyridine precursors. For example:

-

Step 1 : Nitration of 1,5-naphthyridine using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–50°C) to avoid over-nitration.

-

Step 2 : Amination via treatment with liquid ammonia (NH₃) and potassium permanganate (KMnO₄) under reflux, yielding this compound in ~74% yield .

-

Optimization : Yield improvements (up to 88%) are achieved using copper sulfate (CuSO₄) as a catalyst in ammonolysis reactions .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–50°C | 60–70% | |

| Amination | NH₃, KMnO₄, reflux | 74% | |

| Catalyzed Amination | NH₃, CuSO₄, 75°C | 88% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect impurities (<1%).

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 8.2–9.1 ppm and NH₂ signals at δ 6.5–7.0 ppm.

- Mass Spectrometry : ESI-MS m/z 190.06 [M+H]⁺ (calculated for C₈H₆N₄O₂: 190.05).

- X-ray Crystallography : Resolves nitro and amine group orientations, critical for understanding reactivity .

Advanced Research Questions

Q. How can conflicting data on nitration regioselectivity in 1,5-naphthyridine derivatives be resolved?

- Methodological Answer : Discrepancies arise from competing nitration at positions 3 vs. 4. To address this:

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distributions, favoring nitration at the 3-position due to lower activation energy (ΔG‡ = 25.3 kcal/mol vs. 28.1 kcal/mol for position 4) .

- Experimental Validation : Use directed ortho-metalation (DoM) with tert-butyllithium to block competing sites, achieving >90% regioselectivity for 3-nitro products .

Q. What strategies are effective for introducing diverse substituents to enhance biological activity?

- Methodological Answer :

- Palladium-Mediated Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenyl, pyridyl) at the 7-position of the naphthyridine core, using Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (80°C, 12 h) .

- Electrophilic Substitution : Bromination (NBS, CCl₄) or iodination (I₂, HNO₃) at the 4-position, followed by amination to generate 3-nitro-4-amino derivatives .

- Key Insight : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilic substitution at adjacent positions, enabling modular derivatization .

Q. How does the stability of this compound vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : Stable in dilute HCl (pH 2–4) at 25°C for 24 hours. Prolonged exposure (>48 h) leads to partial hydrolysis of the nitro group to -OH .

- Basic Conditions : Rapid degradation in NaOH (pH >10) via nucleophilic attack on the nitro group, forming 3-hydroxy-1,5-naphthyridin-2-amine within 2 hours .

- Mitigation : Store in anhydrous DMSO or DMF under inert gas (N₂/Ar) to prevent moisture-induced decomposition .

Q. What structure-activity relationships (SAR) guide its potential as a kinase inhibitor?

- Methodological Answer :

- Core Modifications : The nitro group at position 3 enhances π-stacking with kinase ATP-binding pockets (e.g., PRMT5), while the amine at position 2 facilitates hydrogen bonding to catalytic lysine residues .

- Substituent Effects :

- 7-Position Alkylation : Methyl or ethyl groups improve lipophilicity (logP +0.5), enhancing cell permeability.

- 4-Position Halogenation : Bromine increases steric bulk, reducing off-target binding (IC₅₀ for PRMT5 inhibition: 0.8 μM vs. 2.3 μM for unsubstituted analog) .

- Comparative Data :

| Derivative | Substitution | IC₅₀ (PRMT5) | Selectivity (vs. PRMT7) |

|---|---|---|---|

| Parent | None | 2.3 μM | 5-fold |

| 7-Me | Methyl | 1.1 μM | 12-fold |

| 4-Br | Bromine | 0.8 μM | 20-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.